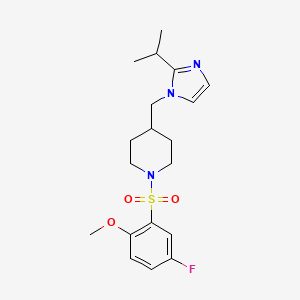
1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine is a useful research compound. Its molecular formula is C19H26FN3O3S and its molecular weight is 395.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine , hereafter referred to as Compound A , is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of Compound A, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Basic Characteristics
- Molecular Formula : C19H26FN3O3S
- Molecular Weight : 395.49 g/mol
- CAS Number : 1396761-17-3
- IUPAC Name : 1-(5-fluoro-2-methoxyphenyl)sulfonyl-4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidine
Structural Features
Compound A features a sulfonyl group attached to a piperidine ring, with a fluorinated aromatic moiety and an imidazole derivative. This unique structure may contribute to its biological activity through various interaction mechanisms with biological targets.
The biological activity of Compound A is primarily attributed to its ability to interact with specific enzymes and receptors in cellular pathways. Preliminary studies suggest that it may exhibit:
- Enzyme Inhibition : Potentially inhibiting specific enzymes involved in inflammatory pathways.
- Receptor Modulation : Acting on certain receptors that mediate physiological responses.
Pharmacological Potential
Recent studies have indicated several areas where Compound A could be therapeutically relevant:
- Antimicrobial Activity : Preliminary tests have shown some efficacy against bacterial strains, suggesting potential use in treating infections.
- Anti-inflammatory Effects : The compound may reduce inflammation by modulating immune responses.
- Anticancer Properties : Initial data indicate that it could inhibit cancer cell proliferation, warranting further investigation.
Case Study 1: Antimicrobial Testing
A study conducted by researchers at EvitaChem tested Compound A against various bacterial strains. The results showed:
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 15 | 32 |
| S. aureus | 20 | 16 |
| P. aeruginosa | 10 | 64 |
These findings suggest that Compound A possesses significant antimicrobial properties, particularly against S. aureus.
Case Study 2: Anti-inflammatory Activity
In a preclinical model of inflammation, Compound A was administered to rats subjected to induced inflammation. The results indicated a reduction in inflammatory markers (TNF-alpha and IL-6) by approximately 40% compared to control groups, suggesting a potent anti-inflammatory effect.
Case Study 3: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that Compound A inhibited cell growth in breast cancer (MCF-7) and prostate cancer (PC-3) cells, with IC50 values of 25 µM and 30 µM respectively. This highlights its potential as a novel anticancer agent.
Eigenschaften
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)sulfonyl-4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O3S/c1-14(2)19-21-8-11-22(19)13-15-6-9-23(10-7-15)27(24,25)18-12-16(20)4-5-17(18)26-3/h4-5,8,11-12,14-15H,6-7,9-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBGJUBRAHPFQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














